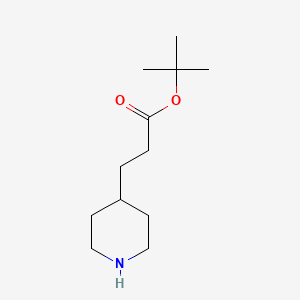

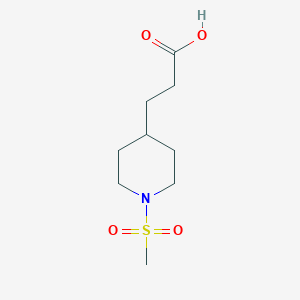

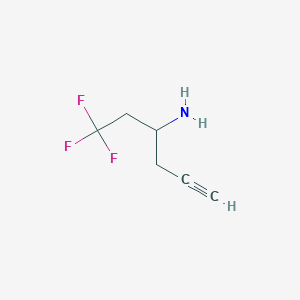

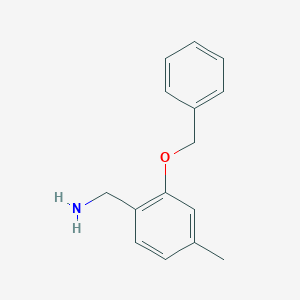

(2-(Benzyloxy)-4-methylphenyl)methanamine

Vue d'ensemble

Description

“(2-(Benzyloxy)-4-methylphenyl)methanamine” is a chemical compound with the molecular weight of 227.31 . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H17NO/c16-10-14-8-4-5-9-15 (14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzylic compounds in general are known to undergo various types of reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Physical And Chemical Properties Analysis

“this compound” is an oil with a molecular weight of 227.31 . It is stored at a temperature of 4°C .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: A study on the synthesis of compounds related to (2-(Benzyloxy)-4-methylphenyl)methanamine revealed efficient synthesis methods, like the condensation reaction using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting material, leading to benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives (Schlosser et al., 2015).

Medical Applications

- Antidepressant-like Activity: Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists and exhibited robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Chemical Properties and Potential Uses

- Photocytotoxicity in Red Light: A study on iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated unprecedented photocytotoxicity in red light, suggesting potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

- Catalytic Applications: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used in catalytic applications, showing good activity and selectivity, indicating potential use in chemical synthesis processes (Roffe et al., 2016).

Safety and Hazards

The safety information for “(2-(Benzyloxy)-4-methylphenyl)methanamine” indicates that it has the GHS pictograms GHS05 and GHS07 . The hazard statements associated with this compound are H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Mécanisme D'action

Mode of Action

(2-(Benzyloxy)-4-methylphenyl)methanamine derivatives, such as compound 17e, have been developed as potent inhibitors of CARM1 . These compounds interact with CARM1, displaying remarkable potency and selectivity . The interaction of these compounds with CARM1 results in notable antiproliferative effects against certain cell lines, such as melanoma .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function of CARM1. As a member of the PRMT family, CARM1 plays a crucial role in various cellular processes, including gene expression, signal transduction, and DNA repair . By inhibiting CARM1, this compound can potentially disrupt these pathways, leading to antiproliferative effects .

Result of Action

The result of the action of this compound is the inhibition of CARM1, leading to antiproliferative effects against certain cell lines . For instance, compound 17e, a derivative of this compound, has shown good antitumor efficacy in a melanoma xenograft model .

Analyse Biochimique

Biochemical Properties

(2-(Benzyloxy)-4-methylphenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is coactivator-associated arginine methyltransferase 1 (CARM1), a member of the type I protein arginine methyltransferases (PRMTs). This enzyme is involved in the methylation of arginine residues on histones and other proteins, which can influence gene expression and cellular processes . This compound has been shown to inhibit CARM1 with high potency and selectivity, leading to changes in the methylation status of target proteins and subsequent alterations in gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanoma cell lines, this compound exhibits notable antiproliferative effects, reducing cell growth and viability . It influences cell signaling pathways by modulating the activity of CARM1, which in turn affects the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound impacts cellular metabolism by altering the methylation of metabolic enzymes and regulatory proteins, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CARM1. This inhibition occurs via direct binding to the active site of the enzyme, preventing the methylation of target arginine residues on histones and other proteins . The binding interaction is characterized by high affinity and selectivity, which ensures that this compound effectively blocks CARM1 activity without significantly affecting other PRMTs . This selective inhibition leads to changes in gene expression patterns, particularly those genes regulated by arginine methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory activity against CARM1 for extended periods . Over prolonged exposure, some degradation products may form, which could potentially reduce its efficacy . Long-term studies in vitro and in vivo have shown that this compound can induce sustained changes in cellular function, including persistent alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity and induces antiproliferative effects in tumor models without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CARM1 and other methyltransferases. The inhibition of CARM1 by this compound affects the methylation status of various metabolic enzymes, leading to changes in their activity and the overall metabolic flux . Additionally, this compound may influence the levels of certain metabolites by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments where CARM1 is active . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CARM1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nuclear compartment . Within the nucleus, this compound interacts with chromatin and other nuclear proteins, influencing gene expression and cellular function .

Propriétés

IUPAC Name |

(4-methyl-2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHYPHSADNCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

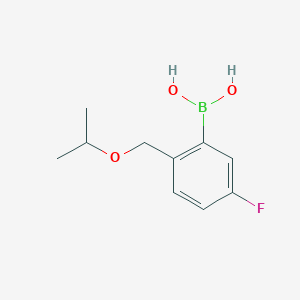

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)

![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)

![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)

![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)